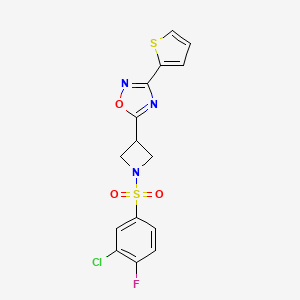

5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H11ClFN3O3S2 and its molecular weight is 399.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a novel compound that has attracted attention for its potential biological activities. This compound combines the oxadiazole moiety, known for its diverse pharmacological properties, with an azetidine ring and a thiophene substituent. This article reviews the available literature on the biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClFN2O2S with a molecular weight of 386.9 g/mol. The structure features a sulfonamide linkage which is significant for its biological activity.

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole core have demonstrated substantial antimicrobial properties. Studies indicate that derivatives of this class exhibit activity against various pathogens including bacteria and fungi:

- Antibacterial Effects : Research has shown that 1,2,4-oxadiazole derivatives can inhibit bacterial growth effectively. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) in the range of 0.5 to 8 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The antifungal properties of oxadiazole derivatives have also been documented, with some showing effectiveness against Candida albicans and other fungal strains .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is highlighted in various studies:

- Mechanism of Action : The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . In vitro assays have demonstrated IC50 values ranging from 110 to 157 µg/mL for similar compounds when compared to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy:

- Cell Line Studies : In vitro studies have shown that derivatives exhibit cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). For example, related compounds displayed IC50 values as low as 15.63 µM against MCF-7 cells .

- Apoptosis Induction : Flow cytometry assays indicated that these compounds can induce apoptosis in cancer cells by activating caspase pathways . This suggests a potential mechanism through which these compounds exert their anticancer effects.

Case Studies

Several case studies have been published that detail the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized various sulfonamide derivatives including those with an oxadiazole core and evaluated their biological activities. The results indicated that many compounds exhibited significant anti-inflammatory and antimicrobial activities, supporting the therapeutic potential of oxadiazole derivatives .

- Antitumor Agents : Research on azetidine-containing analogues has shown promising results in terms of antiproliferative activity against tumor cell lines. One study reported that specific analogues had IC50 values as low as 2.1 nM against HCT116 cell lines .

化学反応の分析

Reactivity of the 1,2,4-Oxadiazole Ring

The oxadiazole core is electrophilic, enabling nucleophilic substitutions and ring-opening reactions. Key findings include:

-

Hydrolysis : Under acidic or basic conditions, the oxadiazole ring undergoes hydrolysis to form intermediate hydrazides or carboxylic acid derivatives. For example, treatment with HCl/H<sub>2</sub>O generates a hydrazide intermediate, which can further react with carboxylic acids to form new derivatives .

-

Cycloaddition Reactions : The oxadiazole participates in [3+2] cycloadditions with nitrile oxides or azides to form fused triazole or tetrazole derivatives, enhancing structural complexity .

-

Substitution at Position 5 : The electron-withdrawing sulfonyl group adjacent to the oxadiazole increases susceptibility to nucleophilic attack. Reactions with amines or alcohols yield substituted oxadiazoles (e.g., amino- or alkoxy-oxadiazoles) .

Sulfonyl-Azetidine Reactivity

The azetidine ring, functionalized with a sulfonyl group, participates in:

-

Ring-Opening Reactions : Under acidic conditions, the strained four-membered azetidine ring undergoes cleavage, producing sulfonamide derivatives. For example, treatment with H<sub>2</sub>SO<sub>4</sub> yields 3-chloro-4-fluorophenylsulfonamide intermediates.

-

Nucleophilic Substitution : The sulfonyl group stabilizes adjacent carbons, enabling SN<sub>2</sub> reactions with nucleophiles like thiols or amines to form new C–S or C–N bonds .

Thiophen-2-yl Modifications

The thiophene moiety undergoes electrophilic substitutions:

-

Halogenation : Bromination at the α-position of thiophene using NBS (N-bromosuccinimide) yields brominated derivatives, useful in cross-coupling reactions .

-

Sulfonation : Reaction with chlorosulfonic acid introduces sulfonic acid groups, enhancing solubility for pharmaceutical applications .

Functional Group Interconversions

-

Oxadiazole-to-Thiadiazole Conversion : Treatment with thiourea in tetrahydrofuran (THF) replaces the oxygen atom in the oxadiazole with sulfur, forming a 1,3,4-thiadiazole analog. This reaction preserves the azetidine and thiophene groups .

-

Sulfonyl Group Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the sulfonyl group to a thioether, altering electronic properties.

Mechanistic Insights

-

Oxadiazole Ring Stability : The electron-withdrawing sulfonyl group decreases aromaticity, making the ring more reactive toward nucleophiles.

-

Steric Effects : The bulky 3-chloro-4-fluorophenyl group directs substitutions to the less hindered thiophene or oxadiazole positions .

Challenges and Limitations

特性

IUPAC Name |

5-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN3O3S2/c16-11-6-10(3-4-12(11)17)25(21,22)20-7-9(8-20)15-18-14(19-23-15)13-2-1-5-24-13/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFWMVBEQVJOAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。